Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-
Description
Benzimidazole derivatives are heterocyclic compounds featuring a fused benzene and imidazole ring. The compound 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole is distinguished by its substituents:
- Nitro group (-NO₂) at position 4, an electron-withdrawing group influencing electronic distribution.
- Trifluoromethyl (-CF₃) at position 2, enhancing lipophilicity and metabolic stability.
- Methyl groups (-CH₃) at positions 5 and 6, which may modulate steric effects and solubility.
Properties
CAS No. |
89427-22-5 |
|---|---|
Molecular Formula |
C10H8F3N3O2 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
5,6-dimethyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8F3N3O2/c1-4-3-6-7(8(5(4)2)16(17)18)15-9(14-6)10(11,12)13/h3H,1-2H3,(H,14,15) |
InChI Key |
HMWZHAXMGSDNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form the benzimidazole ring.
Substitution Reactions: Specific substituents such as methyl, nitro, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using ortho-phenylenediamine and aldehydes or ketones. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The methyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in anticancer and anti-inflammatory drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent-Driven Functional Differences
Key analogues and their substituent effects:
Key Observations:
- Chlorine vs. Methyl Groups : Chlorine substituents (e.g., in 5,6-dichloro derivatives) enhance electrophilicity and bioactivity (e.g., antiprotozoal effects against Giardia intestinalis). Methyl groups may reduce toxicity but could lower potency compared to halogenated analogues.
- Nitro Group Position : The 4-nitro substitution (as in the target compound) is less common than 5- or 6-nitro in antiprotozoal benzimidazoles. Positional changes significantly alter electronic properties and target interactions.
- Trifluoromethyl Group : Universally present in analogues, this group enhances binding affinity to hydrophobic enzyme pockets, as seen in androgen receptor antagonists.
Physicochemical Properties
Bioactivity Profiles
- Antimicrobial Activity: 5,6-Dichloro-4-nitro derivatives exhibit nanomolar efficacy against protozoans like Trichomonas vaginalis. The target compound’s methyl groups might reduce such activity but improve safety profiles.
- Anticancer Potential: 2-(Trifluoromethyl) benzimidazoles show cytotoxicity (e.g., IC₅₀ = 3 µM in leukemic cells). Methyl substituents could modify metabolic stability and off-target effects.
- Herbicidal Use : 4,5-Dichloro-2-(trifluoromethyl)- is commercially used as a herbicide but poses liver toxicity risks.
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